Heptadecyl D-glucoside

Descripción

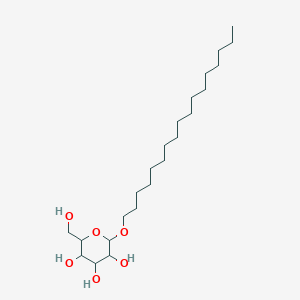

Heptadecyl D-glucoside (CAS: 100231-66-1) is a non-ionic surfactant and alkyl glycoside with the molecular formula C₂₃H₄₆O₆ and a molecular weight of 418.61 g/mol . Structurally, it consists of a 17-carbon alkyl chain (heptadecyl group) linked to a D-glucopyranoside moiety via a β-glycosidic bond. Key physicochemical properties include a density of 1.06 g/cm³, boiling point of 554.6°C (at 760 mmHg), and a flash point of 289.2°C . Its low vapor pressure (1.31 × 10⁻¹⁴ mmHg at 25°C) and moderate water solubility make it suitable for applications in cosmetics, pharmaceuticals, and agrochemicals .

Propiedades

Número CAS |

100231-66-1 |

|---|---|

Fórmula molecular |

C23H46O6 |

Peso molecular |

418.6 g/mol |

Nombre IUPAC |

2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3 |

Clave InChI |

WPEOSFDPNQGBCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Otros números CAS |

100231-66-1 |

Sinónimos |

heptadecyl D-glucoside |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Setmelanotida se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. El proceso involucra el método de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se añaden secuencialmente a una cadena peptídica en crecimiento anclada a una resina sólida . El péptido se cicla entonces mediante la formación de un enlace disulfuro entre los residuos de cisteína .

Métodos de Producción Industrial: La producción industrial de setmelanotida implica SPPS a gran escala, seguida de purificación mediante cromatografía líquida de alta resolución (HPLC). El producto final se obtiene mediante liofilización (liofilización) para asegurar la estabilidad y facilitar el almacenamiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: Setmelanotida principalmente experimenta formación de enlaces peptídicos y ciclización de enlaces disulfuro durante su síntesis . No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones fisiológicas.

Reactivos y Condiciones Comunes:

Reactivos de Acoplamiento de Péptidos: N,N’-Diisopropilcarbodiimida (DIC), Hidroxibenzotriazol (HOBt)

Reactivos de Ciclización: Yodo en metanol para la formación de enlaces disulfuro

Purificación: Cromatografía líquida de alta resolución (HPLC)

Productos Principales: El principal producto formado es el péptido cíclico setmelanotida, que se caracteriza por su secuencia específica y su enlace disulfuro .

Aplicaciones Científicas De Investigación

Setmelanotida tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología :

Tratamiento de la Obesidad: Setmelanotida se utiliza para tratar la obesidad causada por deficiencias genéticas en los genes POMC, PCSK1 y LEPR.

Obesidad Hipotalámica: Ha demostrado eficacia en el tratamiento de la obesidad hipotalámica resultante de daño hipotalámico.

Síndrome de Bardet-Biedl y Síndrome de Alström: Setmelanotida se ha estudiado por sus efectos sobre el peso corporal en pacientes con estos síndromes.

Mecanismo De Acción

Setmelanotida ejerce sus efectos actuando como un agonista del receptor de melanocortina-4 (MC4R) en el hipotálamo . La vía MC4R es crucial para regular el hambre, la ingesta calórica y el gasto energético. Al activar MC4R, setmelanotida aumenta las señales de saciedad y el gasto energético, lo que lleva a una reducción del hambre y la pérdida de peso .

Comparación Con Compuestos Similares

Table 1: Structural and Physical Comparison

Key Findings :

- Alkyl Chain Impact : Longer alkyl chains increase molecular weight, boiling point, and hydrophobicity (LogP). For every additional -CH₂ group, LogP increases by ~0.5 units .

- Density: Minor differences (e.g., 1.06 vs. 1.07 g/cm³) may arise from packing efficiency in crystalline states .

Pharmacokinetic and Toxicity Profiles

Table 2: Toxicity and ADME Comparison

Note: Benzoate derivatives (e.g., heptadecyl benzoate) are included to highlight alkyl chain effects on toxicity, though functional groups differ .

Key Findings :

- Alkyl Chain Length and Absorption : Longer alkyl chains (e.g., C₁₇) reduce gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation compared to shorter-chain analogs (e.g., methyl derivatives) .

- Toxicity Trends : Longer chains may increase risks of hERG II inhibition (linked to cardiac arrhythmia) and skin sensitization, as seen in heptadecyl benzoate .

Q & A

Q. What are the structural characteristics of Heptadecyl D-glucoside, and how do they influence its surfactant properties?

this compound is a non-ionic surfactant synthesized via the condensation of heptadecyl alcohol (C17 chain) with glucose. The alkyl chain length (C17) enhances hydrophobic interactions, while the glucose moiety contributes to hydrophilicity, enabling micelle formation and interfacial tension reduction. Structural analysis typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the glycosidic linkage and alkyl chain configuration .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Synthesis involves acid-catalyzed Fischer glycosidation or enzymatic methods. Post-synthesis purification via column chromatography (e.g., silica gel or Sephadex LH-20) is critical to isolate the desired product. Characterization relies on spectroscopic techniques:

- NMR for confirming β-D-glucosidic bonds and alkyl chain integration.

- High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection for purity assessment .

Q. How does this compound compare to other alkyl glucosides (e.g., Decyl or Caprylyl glucoside) in terms of antimicrobial activity?

Alkyl chain length directly impacts antimicrobial efficacy. For example, Sitosterol-β-D-glucoside (C29) demonstrated MIC values of 0.0078–0.125 mg/mL against Candida species, while shorter-chain derivatives like Caprylyl glucoside (C8) are less potent. This compound’s extended chain may enhance membrane disruption in pathogens, but comparative studies require standardized broth microdilution assays and clinical isolate testing .

Advanced Research Questions

Q. How can researchers address variability in this compound quantification across different extraction solvents?

Solvent polarity significantly affects extraction efficiency. For example, methanol extracts yielded higher Orcinol-β-D-glucoside concentrations (p < 0.0001) compared to dichloromethane in HPLC analyses. Researchers should optimize solvent systems using design-of-experiment (DoE) approaches and validate methods via spike-and-recovery tests to minimize variability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for alkyl glucosides?

Discrepancies often arise from differences in microbial strains, assay conditions, or compound purity. To reconcile

- Use reference strains (e.g., ATCC controls) and standardized protocols (CLSI guidelines).

- Include positive controls (e.g., fluconazole for antifungal assays) and validate compound purity via HPLC-MS .

Q. How do storage conditions impact this compound’s stability and reactivity?

Alkyl glucosides degrade under acidic/alkaline conditions or prolonged exposure to light. Stability studies should monitor:

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound bioassays?

Nonlinear regression models (e.g., log-logistic or Hill equations) quantify EC50/IC50 values. For complex datasets, multivariate analysis (PCA or PLS-DA) identifies key variables affecting bioactivity. Software tools like SPSS or R packages (e.g., drc) enable robust data processing .

Q. How can researchers design toxicological studies to evaluate this compound’s safety profile?

Follow OECD guidelines for acute toxicity (e.g., OECD 423) and skin irritation (OECD 439). Key endpoints include:

Q. What structural modifications enhance this compound’s specificity for targeted drug delivery systems?

Functionalization strategies include:

- PEGylation to improve solubility and circulation time.

- Conjugation with targeting ligands (e.g., folic acid) via carbodiimide chemistry.

- Co-polymerization with pH-responsive monomers for stimuli-triggered release .

Q. How do natural sources of this compound influence its biosynthetic pathway analysis?

While this compound is primarily synthetic, analogous compounds (e.g., kaempferol glucosides) are isolated from plants like Dissotis perkinsiae. Metabolomic approaches (LC-MS/MS) and isotope labeling can trace biosynthetic routes, identifying key enzymes (e.g., UDP-glucosyltransferases) for heterologous expression in microbial hosts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.